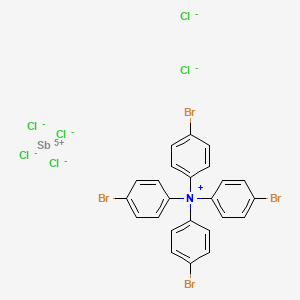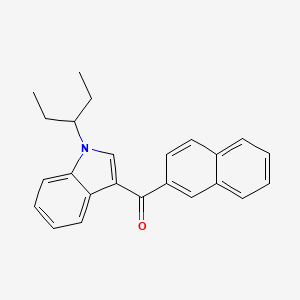
JWH 018 2'-naphthyl-N-(1-ethylpropyl) isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer is a potent synthetic cannabinoid (CB) that has been found in herbal blends . It is an isomer of JWH 018, differing by having the naphthyl group attached at the 2, rather than 1, position, as well as an ethylpropyl group in place of the pentyl chain .
Molecular Structure Analysis
The molecular formula of JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer is C24H23NO . The formal name is [1-(1-ethylpropyl)-1H-indol-3-yl]-2-naphthalenyl-methanone . The InChi Code is InChI=1S/C24H23NO/c1-3-20(4-2)25-16-22(21-11-7-8-12-23(21)25)24(26)19-14-13-17-9-5-6-10-18(17)15-19/h5-16,20H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer is a crystalline solid . It has a molecular weight of 341.5 . It has a solubility of 20 mg/ml in DMF, 10 mg/ml in DMSO, and 20 mg/ml in Ethanol . Its λmax is 216, 253, 325 nm .Scientific Research Applications
Forensic Chemistry & Toxicology
JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer: is primarily used as an analytical reference standard in forensic chemistry and toxicology . It helps in the identification and quantification of synthetic cannabinoids in various matrices, which is crucial for legal and clinical purposes. The compound’s unique structure, characterized by the naphthyl group attached at the 2’ position and the ethylpropyl group, allows for precise differentiation from other isomers.
Cannabinoid Receptor Research
This isomer is valuable in studying cannabinoid receptors, CB1 and CB2. Its binding affinity and agonist/antagonist properties can be analyzed to understand the pharmacological effects of synthetic cannabinoids on these receptors . This research has implications for developing new therapeutic agents that target these receptors for various medical conditions.
Drug Abuse Monitoring
The compound is used to monitor drug abuse, as it is a potent synthetic cannabinoid found in herbal blends . By analyzing its presence and concentration, researchers can track the prevalence and distribution of synthetic cannabinoid use, contributing to public health surveillance and policy-making.
Mass Spectrometry Method Development
In analytical chemistry, JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer serves as a standard for developing mass spectrometry methods . These methods are essential for detecting and characterizing synthetic cannabinoids in complex biological samples, providing a foundation for toxicological analysis and pharmacokinetic studies.
Chemical Education
In academia, this isomer can be used as a teaching tool in chemical education to illustrate the principles of isomerism and structural analysis . It provides a real-world example of how slight changes in molecular structure can lead to significant differences in chemical properties and biological activity.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
naphthalen-2-yl-(1-pentan-3-ylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-20(4-2)25-16-22(21-11-7-8-12-23(21)25)24(26)19-14-13-17-9-5-6-10-18(17)15-19/h5-16,20H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDPTKDHJBWBHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017305 |
Source


|
| Record name | JWH 018 2’-Naphthyl-N-(1-ethylpropyl) isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 018 2'-naphthyl-N-(1-ethylpropyl) isomer | |
CAS RN |
1869959-37-4 |
Source


|
| Record name | JWH 018 2’-Naphthyl-N-(1-ethylpropyl) isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


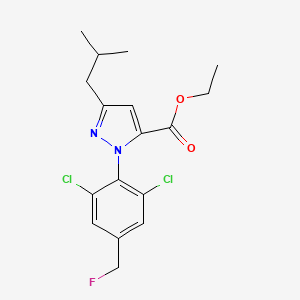
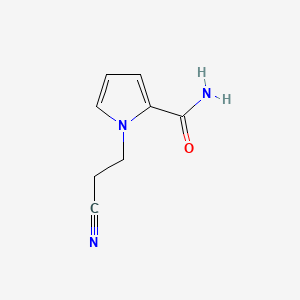
phosphinyl]acetic acid](/img/structure/B590751.png)



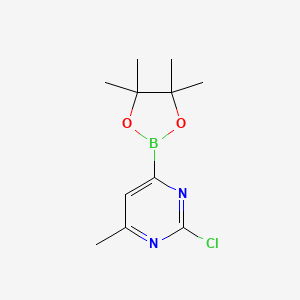
![[1,2]Oxazolo[5,4-e][2,1,3]benzoxadiazole](/img/structure/B590764.png)


